

Application Notes and Protocols for YTR107

Administration In Vivo

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Compound of Interest

Compound Name: YTR107

Cat. No.: B15584608

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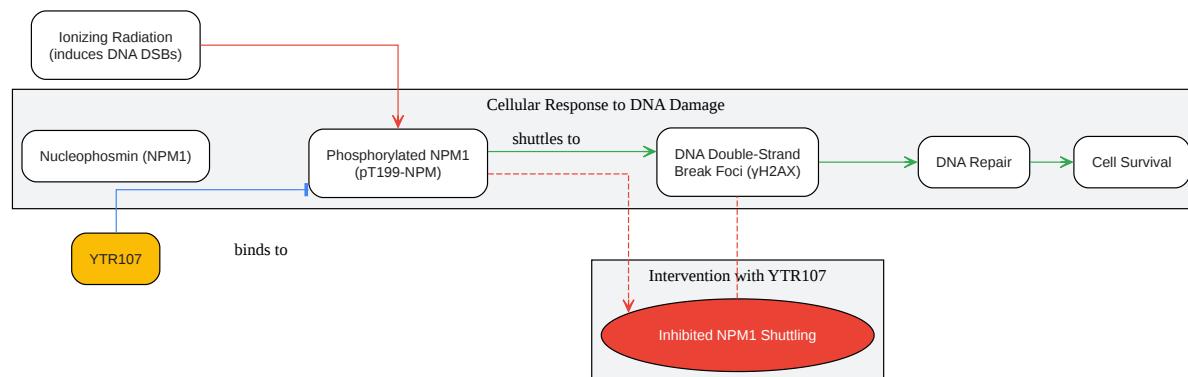
These application notes provide a comprehensive overview of the in vivo administration of **YTR107**, a novel chemical entity that functions as a radiosensitizer by targeting Nucleophosmin (NPM1). The protocols and data presented are based on preclinical studies and are intended to guide researchers in the design and execution of their own in vivo experiments.

Mechanism of Action

YTR107, chemically identified as 5-((N-benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)trione, is a small molecule inhibitor of NPM1.^{[1][2]} NPM1 is a chaperone protein involved in various cellular processes, including the repair of DNA double-strand breaks (DSBs).^{[1][2]} In response to DNA damage, such as that induced by ionizing radiation, phosphorylated NPM1 (pT199-NPM) is recruited to the sites of DSBs.^{[1][3]} **YTR107** has been shown to directly bind to NPM1, inhibiting its shuttling to these DNA damage repair foci.^{[1][2]} This disruption of the DNA repair process leads to an accumulation of DSBs, thereby enhancing the cytotoxic effects of radiation in cancer cells.^{[1][4]}

Signaling Pathway

The mechanism of action of **YTR107** involves the disruption of the NPM1-mediated DNA damage response pathway. Upon DNA damage, NPM1 is phosphorylated and translocates to the site of injury to facilitate repair. **YTR107** binds to NPM1, preventing this translocation and thereby inhibiting the repair of DNA double-strand breaks.



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Figure 1: YTR107 Mechanism of Action

In Vivo Administration Protocols

The following protocols are based on a tumor growth delay study in a xenograft mouse model.

Animal Model and Tumor Implantation

- Animal Model: Homozygous nu/nu athymic nude mice (6–8 weeks of age).[\[1\]](#)
- Cell Line: HT29 human colorectal cancer cells.[\[1\]](#)
- Implantation: Subcutaneously implant HT29 cells into the hindlimbs of the mice.[\[1\]](#)
- Tumor Monitoring: Measure tumor size three times per week using the formula: length × (width)²/2.[\[1\]](#)

- Randomization: Randomize mice into treatment groups when tumors reach a size of approximately 180 mm³.[\[1\]](#)

Drug Preparation and Administration

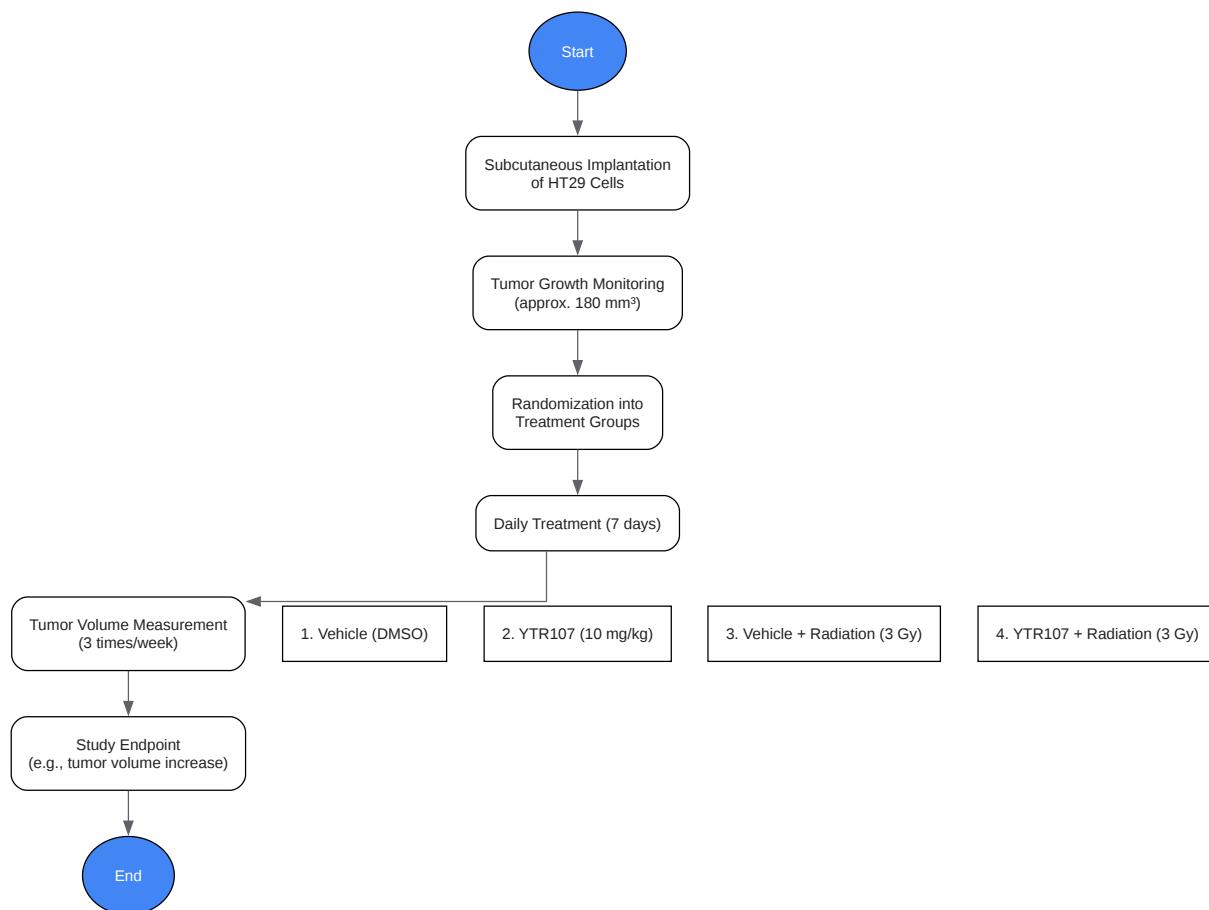
- **YTR107** Formulation: Prepare a 10 mg/kg solution of **YTR107** in Dimethyl Sulfoxide (DMSO). The final injection volume is 25 µl.[\[1\]](#)
- Vehicle Control: Use 25 µl of DMSO as the vehicle control.[\[1\]](#)
- Administration Route: Intraperitoneal (i.p.) injection.[\[1\]](#)
- Dosing Schedule: Administer daily injections for 7 consecutive days.[\[1\]](#)

Combination Therapy with Radiation

- Radiation Dose: 3 Gy of X-rays (300 kVp/10 mA).[\[1\]](#)
- Timing: Administer radiation 30 minutes after the i.p. injection of **YTR107** or vehicle control.[\[1\]](#)
- Schedule: Radiation is delivered daily for 7 consecutive days.[\[1\]](#)

Experimental Workflow

The following diagram outlines the key steps in a typical in vivo study evaluating **YTR107**.

[Click to download full resolution via product page](#)**Figure 2: In Vivo Experimental Workflow**

Quantitative Data Summary

The following table summarizes the tumor growth delay observed in the preclinical study.

Treatment Group	Fold Increase in Tumor Volume	Time to 4-Fold Increase in Tumor Volume (Days)
Untreated	4-fold	5
YTR107 alone (10 mg/kg)	4-fold	6
Irradiation alone (3 Gy x 7)	4-fold	7
YTR107 + Irradiation	1.8-fold (after 12 days of irradiation)	32

Data extracted from a study using HT29 xenografts.[\[1\]](#)

Key Experimental Protocols

Tumor Growth Delay Assay

- Animal and Cell Line: Utilize athymic nu/nu mice and HT29 human colorectal cancer cells as described above.
- Tumor Implantation and Monitoring: Follow the implantation and monitoring protocol to establish tumors of approximately 180 mm³.[\[1\]](#)
- Group Allocation: Randomly assign mice to one of the four treatment groups: Vehicle (DMSO), **YTR107** (10 mg/kg), Vehicle + Irradiation (3 Gy), and **YTR107** + Irradiation (3 Gy).[\[1\]](#)
- Treatment Administration:
 - Administer daily i.p. injections of either DMSO or 10 mg/kg **YTR107** for seven consecutive days.[\[1\]](#)
 - For the radiation groups, deliver a 3 Gy dose of X-rays 30 minutes after each injection.[\[1\]](#)
- Data Collection: Measure tumor volume three times per week throughout the study.

- Analysis: Calculate the fold increase in tumor volume over time for each group and determine the time it takes for the tumors in each group to reach a predetermined size (e.g., 4-fold increase).[1]

Immunofluorescence for pNPM and γH2AX Colocalization

- Cell Culture and Treatment: Culture relevant cancer cells (e.g., HT29) and treat with **YTR107** or vehicle control for a specified time (e.g., 30 minutes) prior to irradiation (e.g., 4 Gy).[1]
- Fixation and Permeabilization: Fix the cells with an appropriate fixative (e.g., paraformaldehyde) and permeabilize with a detergent-based buffer (e.g., Triton X-100 in PBS).
- Immunostaining:
 - Incubate cells with primary antibodies against pNPM (e.g., rabbit anti-pNPM) and γH2AX (e.g., mouse anti-γH2AX).
 - Wash and incubate with corresponding fluorescently-labeled secondary antibodies (e.g., anti-rabbit Alexa Fluor 594 and anti-mouse Alexa Fluor 488).
- Imaging: Acquire images using a confocal microscope.
- Analysis: Quantify the colocalization of the pNPM (red) and γH2AX (green) signals using image analysis software. A decrease in the area of overlap between the two signals in **YTR107**-treated cells indicates inhibition of pNPM recruitment to DNA damage sites.[1]

Neutral Comet Assay for DNA Double-Strand Break Repair

- Cell Treatment: Expose cells to **YTR107** or vehicle control for a specified duration (e.g., 90 minutes) before irradiating with a defined dose (e.g., 4 Gy) at 4°C to prevent immediate repair.[4]
- Comet Assay Procedure:

- Embed the treated cells in low-melting-point agarose on a microscope slide.
- Lyse the cells in a neutral lysis buffer.
- Subject the slides to electrophoresis under neutral conditions.
- Stain the DNA with a fluorescent dye (e.g., SYBR Green).
- Imaging and Analysis:
 - Capture images of the comets using a fluorescence microscope.
 - Measure the tail moment (a product of the tail length and the fraction of DNA in the tail) using specialized software. An increased tail moment in **YTR107**-treated cells immediately after irradiation suggests increased DNA damage, and a sustained high tail moment over time indicates impaired repair.[\[4\]](#)

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